N-[2-(2-Fluorophenyl)-2-methoxypropyl]-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4NO3/c1-17(25-2,14-5-3-4-6-15(14)19)11-23-16(24)12-7-9-13(10-8-12)26-18(20,21)22/h3-10H,11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAITVADNKIOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Trifluoromethoxy)Benzoic Acid Derivatives
Functionalization of the Benzene Ring
The trifluoromethoxy group (-OCF₃) is introduced via electrophilic aromatic substitution or nucleophilic displacement. In one approach, 4-hydroxybenzoic acid undergoes treatment with trifluoromethyl hypofluorite (CF₃OF) under anhydrous conditions, yielding 4-(trifluoromethoxy)benzoic acid. Alternatively, Ullmann-type coupling using copper(I) iodide catalyzes the reaction between 4-iodobenzoic acid and potassium trifluoromethoxide (KOCF₃). The latter method achieves higher regioselectivity (>90%) but requires elevated temperatures (120°C) and prolonged reaction times (24–48 h).
Conversion to Acyl Chloride
The carboxylic acid is activated via thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form 4-(trifluoromethoxy)benzoyl chloride. Thionyl chloride is preferred for its rapid reaction kinetics (1–2 h at reflux). Excess reagent is removed under reduced pressure, and the acyl chloride is used immediately in subsequent amide couplings.
Preparation of 2-(2-Fluorophenyl)-2-Methoxypropylamine
Synthesis of the Ketone Intermediate
2-(2-Fluorophenyl)propan-2-one is synthesized through Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of AlCl₃. The reaction proceeds at 0°C to minimize polysubstitution, yielding the ketone in 75–80% purity after aqueous workup.
Reductive Amination
The ketone is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot method converts the ketone to the primary amine, 2-(2-fluorophenyl)propan-2-amine, with 60–65% efficiency. Steric hindrance from the geminal methyl groups necessitates prolonged reaction times (48 h).
Amide Bond Formation Strategies
Schotten-Baumann Reaction
The acyl chloride and amine are coupled under Schotten-Baumann conditions, employing aqueous sodium hydroxide (NaOH) and dichloromethane (DCM). Triethylamine (Et₃N) is added to scavenge HCl, enhancing reaction efficiency (85–90% yield).
Table 2: Amide Coupling Reagent Performance
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| SOCl₂/Et₃N | DCM/H₂O | 85–90 | 95 |
| HATU/DIEA | DMF | 88–92 | 97 |
| EDCl/HOBt | THF | 80–85 | 93 |
Catalytic Coupling with Nickel Complexes
Nickel-catalyzed cross-electrophile coupling (XEC) offers an alternative for sterically hindered substrates. Using NiBr₂·glyme (10 mol%) and bipyridine (15 mol%) in dimethylacetamide (DMA), the amide forms at 80°C with Zn as a reductant. This method reduces side reactions but requires rigorous exclusion of moisture.
Optimization and Industrial Scalability
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance heat transfer and mixing. Acyl chloride and amine streams are combined in a microreactor at 25°C, achieving 92% conversion with residence times <10 minutes.
Purification Techniques
Crude product is purified via recrystallization from ethanol/water (3:1), yielding >99% purity. Chromatography on silica gel (ethyl acetate/hexane, 1:4) resolves diastereomers if present.
Chemical Reactions Analysis
Types of Reactions: N-[2-(2-Fluorophenyl)-2-methoxypropyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
Biological Activities
-
Antitubercular Activity :
- Similar compounds have been evaluated for their antitubercular properties. For instance, derivatives of N-phenylacetamide have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effectiveness against both sensitive and resistant strains .
- The structural modifications in compounds like N-[2-(2-Fluorophenyl)-2-methoxypropyl]-4-(trifluoromethoxy)benzamide could potentially lead to enhanced antitubercular activity through improved interactions with bacterial targets.
- Anti-inflammatory Potential :
-
Anticancer Properties :
- Research indicates that similar structures can exhibit anticancer activities. The introduction of electron-withdrawing groups like trifluoromethyl has been associated with increased cytotoxicity against various cancer cell lines . The specific activity of this compound in this context remains to be fully explored but is a promising area for future research.
Synthetic Methods
The synthesis of this compound can involve several strategies:
- Direct Amide Formation : Utilizing coupling agents to facilitate the reaction between the corresponding amine and acid derivatives.
- Functional Group Modifications : The incorporation of fluorinated groups can be achieved through electrophilic fluorination or nucleophilic substitutions, enhancing the compound's pharmacological profile .
Case Study 1: Antitubercular Derivatives
A study on related compounds demonstrated that modifications on the phenylacetamide scaffold led to significant antitubercular activity, with MIC values ranging from 4 to 64 μg/mL against M. tuberculosis strains. The findings suggest that further optimization of similar compounds could yield effective antitubercular agents .
Case Study 2: Anti-inflammatory Activity
In investigations focused on the inhibition of NF-κB, compounds with trifluoromethyl substitutions showed enhanced membrane permeability and stability, indicating potential for therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through various pathways. For instance, it could inhibit certain enzymes by forming stable complexes, thereby affecting biochemical processes within cells.
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural Features and Substituent Analysis
The table below compares the substituents and applications of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-4-(trifluoromethoxy)benzamide with structurally related benzamides:
Key Observations:
- Trifluoromethoxy vs. Trifluoromethyl : The target compound’s 4-(trifluoromethoxy) group differs from diflufenican’s trifluoromethyl group. Trifluoromethoxy is less electron-withdrawing but may improve resistance to oxidative degradation .
- Fluorophenyl vs. Chlorophenyl : The 2-fluorophenyl group in the target compound contrasts with etobenzanid’s 2,3-dichlorophenyl substituent. Fluorine’s smaller atomic radius and stronger electronegativity could enhance membrane permeability compared to chlorine .
- Methoxypropyl Chain : The bulky 2-methoxypropyl group in the target compound may reduce bioavailability compared to mepronil’s simpler 3-(1-methylethoxy)phenyl group but could enhance target specificity .
Biological Activity
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-4-(trifluoromethoxy)benzamide, identified by its CAS number 1797160-21-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula: CHFNO
- Molecular Weight: 383.4 g/mol
- Structure: The compound features a benzamide backbone with a fluorophenyl and trifluoromethoxy substituents, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including cholinesterases and kinases. The presence of fluorine atoms may enhance binding affinity through halogen bonding effects, increasing the potency of the compound against target enzymes .
- Cellular Pathway Modulation : The compound may modulate cellular pathways by interacting with receptors or other proteins involved in signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Cholinesterase Inhibition Study : A study investigated the synthesis of various benzamide derivatives and their inhibitory effects on cholinesterases. The findings indicated that certain modifications to the benzamide structure could enhance inhibitory potency, suggesting potential applications in treating neurodegenerative diseases .
- Antitumor Activity : Research has demonstrated that benzamide derivatives can inhibit tumor cell growth through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds structurally similar to this compound showed promising results in preclinical models of cancer .
- Kinase Inhibitor Development : A series of studies focused on developing benzamide derivatives as RET kinase inhibitors for cancer therapy. These studies revealed that modifications to the benzamide scaffold could lead to significant improvements in potency and selectivity against RET kinase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
